molecular formula C22H14N2O6 B3542478 4-nitrobenzyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

4-nitrobenzyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No. B3542478
M. Wt: 402.4 g/mol
InChI Key: XMWVFBNQJOYZLH-UHFFFAOYSA-N
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Description

The compound is an organic compound containing a nitrobenzyl group and an isoindole group with two carbonyl groups . These types of compounds are often used in organic synthesis and can have various applications depending on their specific structures and properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the nitrobenzyl group and the isoindole group with two carbonyl groups . These groups would likely contribute to the overall polarity and reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive .

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

The future directions for this compound would likely depend on its specific applications. It could potentially be used in the development of new drugs, materials, or other products .

properties

IUPAC Name

(4-nitrophenyl)methyl 4-(1,3-dioxoisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O6/c25-20-18-3-1-2-4-19(18)21(26)23(20)16-11-7-15(8-12-16)22(27)30-13-14-5-9-17(10-6-14)24(28)29/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWVFBNQJOYZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitrobenzyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Reactant of Route 2
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4-nitrobenzyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Reactant of Route 3
Reactant of Route 3
4-nitrobenzyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Reactant of Route 4
Reactant of Route 4
4-nitrobenzyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Reactant of Route 5
Reactant of Route 5
4-nitrobenzyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Reactant of Route 6
Reactant of Route 6
4-nitrobenzyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

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